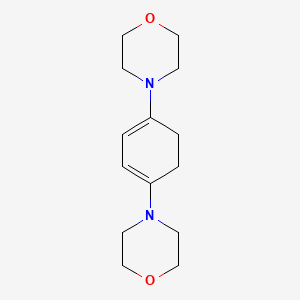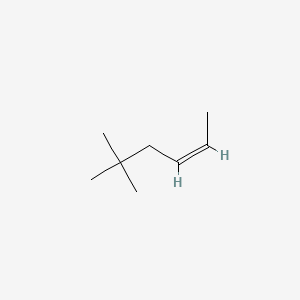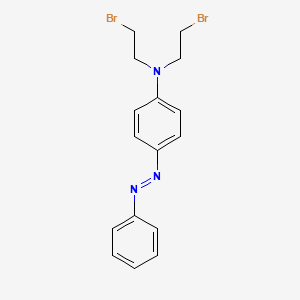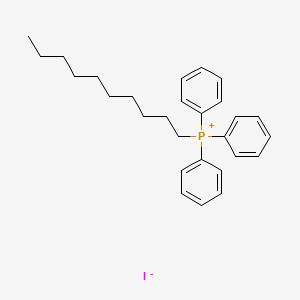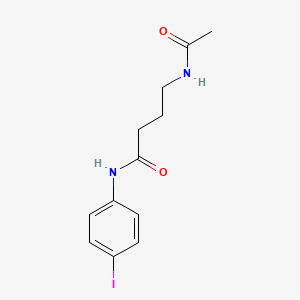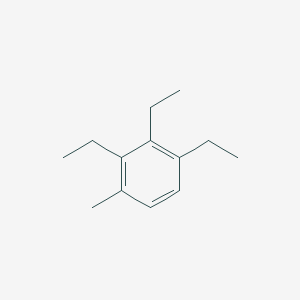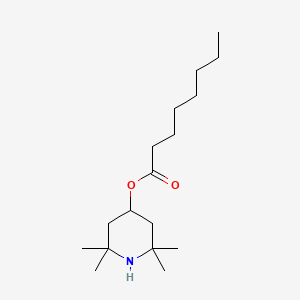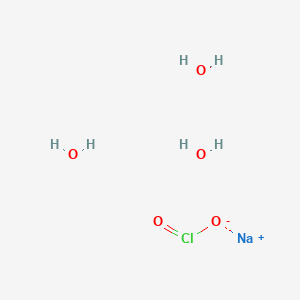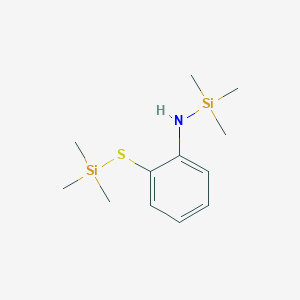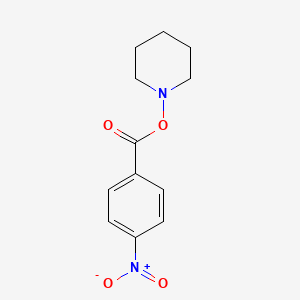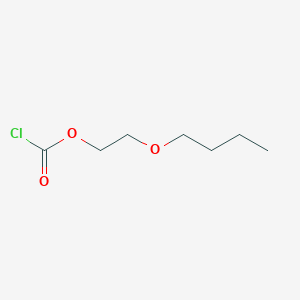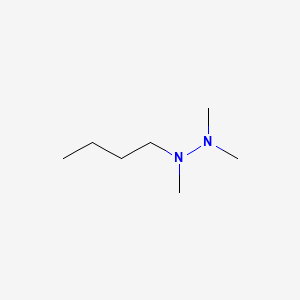
Butyltrimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltrimethylhydrazine is a chemical compound with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.2312 g/mol It is a member of the hydrazine family, characterized by the presence of a hydrazine functional group (–NH–NH₂) attached to a butyl group and three methyl groups
Méthodes De Préparation
The synthesis of Butyltrimethylhydrazine typically involves the reaction of butylhydrazine with trimethylchlorosilane under anhydrous conditions. The reaction is carried out in a suitable solvent, such as diethylene glycol dimethyl ether, and requires careful control of temperature and reaction time . The process involves the following steps:
Preparation of Sodium Azide Solution: Sodium azide is dissolved in diethylene glycol dimethyl ether.
Addition of Trimethylchlorosilane: Trimethylchlorosilane is added to the sodium azide solution, and the mixture is stirred at 70°C for 60 hours.
Distillation: The product is distilled under reduced pressure to obtain pure this compound.
Analyse Des Réactions Chimiques
Butyltrimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butyltrimethylhydrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Butyltrimethylhydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
Butyltrimethylhydrazine can be compared with other similar compounds, such as:
Methylhydrazine: A simpler hydrazine derivative with one methyl group.
Dimethylhydrazine: A hydrazine derivative with two methyl groups.
Propriétés
Numéro CAS |
52598-10-4 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-5-6-7-9(4)8(2)3/h5-7H2,1-4H3 |
Clé InChI |
RYFAVXZAQCHUDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




